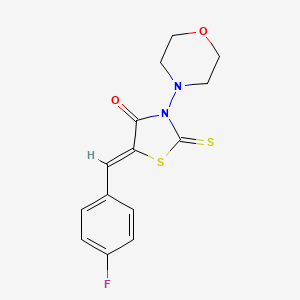

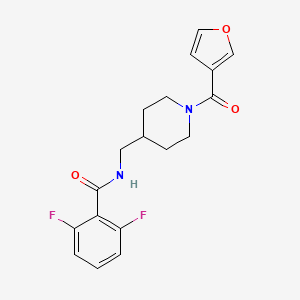

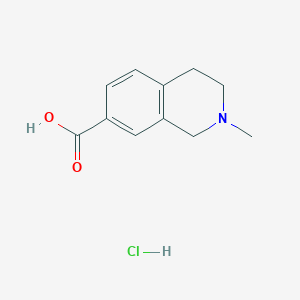

methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate” is a complex organic compound that contains a benzofuran moiety . Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives, including the one , can be synthesized through various methods. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis . Novel methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis

The molecular structure of “methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate” is complex, with a benzofuran ring as a core structural unit . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Aplicaciones Científicas De Investigación

Anticancer Properties

Benzofuran derivatives have demonstrated promising anticancer potential. Specifically, studies have highlighted the cytotoxic effects of certain substituted benzofurans on various cancer cell lines. For instance, compound 36 exhibited significant growth inhibition in leukemia (K-562 and SR), non-small cell lung cancer (NCI-H322M and NCI-H460), colon cancer (HCT-116, KM12, and SW-620), CNS cancer (SNB-75 and U251), melanoma (LOX IMVI and MDA-MB-435), and ovarian cancer (OVCAR-4 and OVCAR-8) cells . Further research into the mechanisms underlying these effects could pave the way for novel anticancer therapies.

Hepatitis C Virus (HCV) Treatment

A recently discovered macrocyclic benzofuran compound exhibits anti-HCV activity. Researchers believe it could serve as an effective therapeutic drug for hepatitis C disease . Investigating its mode of action and optimizing its properties may lead to breakthroughs in HCV treatment.

Antibacterial Activity

Certain benzofuran derivatives have shown antibacterial effects. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds were synthesized and evaluated for anticancer activity against human ovarian cancer cells (A2780) and exhibited promising results . Further exploration of their antibacterial potential could contribute to combating bacterial infections.

Interaction with DNA

Some benzofuran derivatives exhibit cytotoxicity, possibly due to their interaction with genomic DNA. For example, compounds 1c, 1e, 2d, and 3d demonstrated high toxicity toward cancer cell lines . Understanding their DNA-binding properties could inform drug design strategies.

Targeted Therapy Development

Benzofuran derivatives offer a versatile scaffold for designing novel therapies. Medicinal chemists can modify the core structure to enhance efficacy and reduce side effects. Evaluating the chemical structure of 20 different benzofuran compounds provides valuable insights for future drug development .

Synthetic Methods

Researchers have developed novel methods for constructing benzofuran rings. These include free radical cyclization cascades and proton quantum tunneling, enabling the synthesis of complex benzofuran compounds . These synthetic approaches contribute to expanding the toolbox for drug discovery.

Mecanismo De Acción

Target of Action

Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate is a benzofuran derivative. Benzofuran and its derivatives are known to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis . They have also been found to have strong antimicrobial activities . .

Mode of Action

The mode of action of benzofuran derivatives can vary depending on their specific structure and the target they interact with. Some benzofuran derivatives have been found to have antimicrobial activities, suggesting that they may interact with bacterial or fungal targets . .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways due to their wide range of biological activities . For instance, some benzofuran derivatives have been found to have anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some benzofuran derivatives have been found to have antimicrobial and anticancer activities, suggesting that they may have a variety of cellular and molecular effects . .

Direcciones Futuras

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

Propiedades

IUPAC Name |

methyl 4-[[3-(1-benzofuran-2-yl)-3-hydroxypropyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6S/c1-25-19(22)13-6-8-15(9-7-13)27(23,24)20-11-10-16(21)18-12-14-4-2-3-5-17(14)26-18/h2-9,12,16,20-21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVZPOKYUQVPMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2803914.png)

![N-(2-oxolanylmethyl)-2-(7-oxo-3-phenyl-6-triazolo[4,5-d]pyrimidinyl)acetamide](/img/structure/B2803915.png)

![3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2803927.png)

![N-(2,5-dimethoxyphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2803930.png)